Antimony(III) oxide

概要

説明

It is predominantly used as a flame retardant and is a vital element in various industries, including plastics, textiles, rubber, and electronics . This compound appears as a white crystalline solid and has a molecular weight of approximately 291.52 g/mol . It exhibits poor solubility in water but dissolves readily in acids .

作用機序

Target of Action

Antimonous oxide, also known as Antimony (III) oxide, is a critical chemical compound with the formula Sb2O3 It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties .

Mode of Action

It’s known that Antimonous oxide can dissolve in aqueous solutions with hydrolysis . This property allows it to interact with various biological molecules and systems.

Biochemical Pathways

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that antimonous oxide can dissolve in aqueous solutions with hydrolysis , which could potentially impact its bioavailability.

Result of Action

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially lead to various molecular and cellular effects.

Action Environment

It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially be influenced by various environmental factors.

生化学分析

Biochemical Properties

Antimonous oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study involving hydroxyapatite/Antimonous oxide/Graphene Oxide mixed systems, it was found that the composite’s microhardness was enhanced, indicating a potential improvement in mechanical behavior .

Cellular Effects

The effects of Antimonous oxide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the composite of hydroxyapatite/Antimonous oxide/Graphene Oxide showed the highest viability with 98.4±0.8%, indicating a positive impact on cellular function .

Molecular Mechanism

Antimonous oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the oxygenated mineral trioxide offers reactive oxygen species (ROS) which could explain the progression in the introduced antibacterial behavior .

準備方法

Synthetic Routes and Reaction Conditions: Antimony(III) oxide can be synthesized through the roasting of stibnite ore (Sb₂S₃), which gives off antimonous oxide as a fume. This fume is then collected and sold as a powder . Another method involves the oxidation of antimony metal in the presence of air . The reaction is exothermic and can be described by the equation: [ 4 \text{Sb} + 3 \text{O}_2 \rightarrow 2 \text{Sb}_2 \text{O}_3 ]

Industrial Production Methods: In industrial settings, antimonous oxide is produced using a stibium trioxide stove for autothermal oxidation volatilization . This method involves heating metallic antimony in a furnace at around 800°C and blowing air into the melt. The antimonous oxide steam generated is extracted and cooled to form solid antimonous oxide .

Types of Reactions:

Oxidation: this compound can be further oxidized to form antimony pentoxide (Sb₂O₅).

Reduction: It can be reduced back to metallic antimony using reducing agents like hydrogen or carbon.

Substitution: this compound can react with halogens to form antimony halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Typically involves reducing agents like hydrogen or carbon at high temperatures.

Substitution: Halogens like chlorine or bromine are used under controlled conditions.

Major Products:

Oxidation: Antimony pentoxide (Sb₂O₅)

Reduction: Metallic antimony (Sb)

Substitution: Antimony halides (e.g., antimony trichloride)

科学的研究の応用

Antimony(III) oxide has a wide range of applications in scientific research:

類似化合物との比較

- Antimony pentoxide (Sb₂O₅)

- Antimony trisulfide (Sb₂S₃)

- Arsenic trioxide (As₂O₃)

- Bismuth trioxide (Bi₂O₃)

Comparison: Antimony(III) oxide is unique in its dual polymorphic forms: a stable senarmontite form and a metastable valentinite form . It is primarily used as a flame retardant, whereas antimony pentoxide is more commonly used as a catalyst and in glass formulations . Antimony trisulfide is used in pyrotechnics and as a pigment, while arsenic trioxide and bismuth trioxide have applications in medicine and electronics .

生物活性

Antimony(III) oxide (Sb2O3) is a compound that has garnered attention in various fields, particularly in toxicology and pharmacology. Its biological activity has implications for both health and potential therapeutic applications. This article synthesizes current research findings, including in vitro studies, toxicological assessments, and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is primarily known for its role as a flame retardant and in the production of glass and ceramics. However, its biological activity is linked to its chemical properties, particularly its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. These mechanisms are thought to contribute to its cytotoxic effects and potential carcinogenicity.

In Vitro Studies

Recent studies have explored the cytotoxicity and antibacterial activity of this compound, particularly in liposomal formulations. One significant study evaluated the effects of liposomal-containing antimony trioxide on various cancer cell lines.

Key Findings:

- Cytotoxicity: Liposomal formulations showed enhanced cytotoxic effects compared to free Sb2O3. The U87MG glioblastoma cell line exhibited a significant reduction in viability at concentrations as low as 25 μg/mL after 24 hours of exposure. After 72 hours, higher concentrations (250-500 μg/mL) led to marked cytotoxicity .

- Antibacterial Activity: Both free and liposomal forms demonstrated low antibacterial activity against standard bacterial strains. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was 128 µg/mL for free Sb2O3, while liposomal formulations showed higher MIC values (>256 µg/mL), indicating reduced efficacy .

Table 1: In Vitro Antibacterial Activity of Antimony Trioxide

| Strain | Free Sb2O3 MIC (µg/mL) | Liposomal Sb2O3 MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 128 | >256 |

| Enterococcus faecalis | 128 | >256 |

| Escherichia coli | 256 | >256 |

| Klebsiella pneumoniae | 128 | >256 |

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. Notably, inhalation studies have shown that antimony trioxide can lead to lung tumors in laboratory animals.

Key Toxicological Observations:

- Carcinogenicity: Studies indicate that inhalation exposure to antimony trioxide results in lung tumors in both rats and mice. The mechanism appears to involve the induction of oxidative stress and DNA damage .

- Respiratory Effects: Chronic exposure has been linked to interstitial lung disease, characterized by inflammation and fibrosis . In animal studies, exposure resulted in increased alveolar macrophages and chronic interstitial inflammation .

Table 2: Summary of Toxicological Effects from Animal Studies

| Study Reference | Exposure Type | Observed Effects |

|---|---|---|

| Gross et al. (1955) | Inhalation | Pneumonitis, liver effects |

| Newton et al. (1994) | Inhalation | Chronic interstitial inflammation |

| NTP (2018) | Inhalation | Lung tumors, tissue-specific tumors |

Case Studies and Epidemiological Data

Epidemiological studies have suggested a correlation between occupational exposure to antimony compounds and increased cancer risk, particularly lung cancer. A review of workers exposed to antimony trioxide revealed elevated levels of antimony in blood and urine, correlating with respiratory issues and other systemic effects .

特性

IUPAC Name |

oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

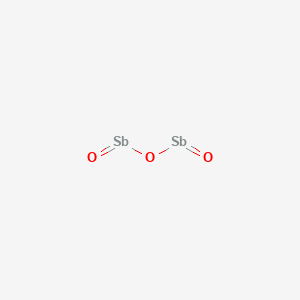

Canonical SMILES |

O=[Sb]O[Sb]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023880 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-64-4 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: How does antimonous oxide contribute to flame retardancy?

A: Antimonous oxide acts as a synergist with halogenated flame retardants. [, , ] During combustion, halogenated compounds release hydrogen halide gases. Antimonous oxide reacts with these gases to form antimony halides, which are non-combustible and denser than air. These halides effectively starve the flame of oxygen and create a physical barrier, slowing down or stopping the burning process. [, ]

Q2: Are there any alternatives to using antimonous oxide as a flame retardant synergist?

A: Yes, researchers are exploring alternatives due to potential environmental concerns associated with antimony compounds. [, ] Some promising options include:

- Ardealite powder: This mineral has been shown to effectively replace antimonous oxide in polyamide materials, offering cost advantages and reducing reliance on antimony. []

- Zinc borate: This compound exhibits synergistic flame-retardant effects when combined with metal hydroxides like aluminum hydroxide and magnesium hydroxide. [, ]

- Antimony sodium silicon composite flame retardant: This novel material aims to provide similar flame-retardant properties while potentially reducing the amount of antimonous oxide needed. []

Q3: How does the size of antimonous oxide particles affect its flame-retardant properties?

A: Using nano-sized antimonous oxide has been shown to improve its effectiveness as a flame retardant. [] Smaller particles disperse more readily within the polymer matrix, creating a more homogeneous distribution and enhancing their interaction with halogenated flame retardants during combustion. []

Q4: Can antimonous oxide be incorporated into various materials?

A4: Yes, antimonous oxide demonstrates compatibility with a wide range of materials, including:

- Polymers: Antimonous oxide is commonly used in ethylene-propylene rubber, acrylonitrile butadiene styrene (ABS), polyamide, polyvinyl chloride (PVC), and polystyrene. [, , , , , , ]

- Coatings: It can be incorporated into water-based fire-retardant coatings for polyurethane foams. []

- Glass: Antimonous oxide is used in the production of low-warpage solar cell aluminum-back paste by adding hollow glass beads. []

Q5: What is the molecular formula and weight of antimonous oxide?

A5: Antimonous oxide has the molecular formula Sb2O3 and a molecular weight of 291.52 g/mol.

Q6: Are there different crystal structures of antimonous oxide?

A: Yes, antimonous oxide exists in two main crystalline forms: cubic (senarmontite) and orthorhombic (valentinite). [] These forms differ in their arrangement of antimony and oxygen atoms, potentially influencing their physical and chemical properties.

Q7: What are the environmental concerns associated with antimonous oxide?

A: While antimonous oxide itself may not be highly toxic, there are concerns about the potential release of antimony compounds during manufacturing, use, and disposal of products containing it. [, ] These compounds can leach into the environment and potentially pose risks to human health and ecosystems.

Q8: Are there efforts to mitigate the environmental impact of antimonous oxide?

A8: Yes, researchers and manufacturers are actively seeking ways to reduce the environmental footprint of antimonous oxide. Some strategies include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。